

Application Notes and Protocols for N-Alkylation of Thiazole Compounds

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Compound of Interest

Compound Name: (2-Methylthiazol-4-yl)Methanamine

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of thiazole compounds, a critical reaction in the synthesis of various biologically active molecules, including therapeutic agents. The resulting N-alkylated thiazolium salts are key intermediates in organic synthesis and have shown potential in modulating signaling pathways implicated in diseases such as cancer.

Introduction

Thiazole is a fundamental heterocyclic scaffold present in numerous FDA-approved drugs.^[1] The nitrogen atom at position 3 of the thiazole ring can be readily alkylated to form N-alkylated thiazolium salts.^[2] This chemical modification is a valuable strategy in drug discovery for tuning the physicochemical and pharmacological properties of thiazole-containing compounds. N-alkylated thiazole derivatives have been investigated for their potential as anticancer agents, particularly as inhibitors of cancer cell migration and invasion.^{[2][3]} Their mechanism of action can involve the modulation of key signaling pathways, such as the p38 MAPK and Fascin-dependent pathways.

This document outlines two primary protocols for the N-alkylation of thiazoles: a conventional method using a strong base and an alkyl halide, and a rapid microwave-assisted synthesis. A comprehensive table summarizing the yields for the N-alkylation of various thiazole derivatives with different alkylating agents is also provided for easy comparison.

Data Presentation

The following table summarizes the yields of N-alkylated thiazole derivatives prepared using various synthetic methods. This data is compiled from multiple sources to provide a comparative overview for researchers.

Thiazole Substrate	Alkylation Agent	Base/Catalyst	Solvent	Method	Reaction Time	Yield (%)	Reference
2-Amino-1,3-benzothiazole	Iodoacetone	None	Acetone	Stirring at RT	-	74	[4]
2-Amino-1,3-benzothiazole	2-Iodo-1-phenylethanol-1-one	None	Acetone	Stirring at RT	-	72	[4]
2-Amino-1,3-benzothiazole	2-Iodo-1-(p-tolyl)ethan-1-one	None	Acetone	Stirring at RT	-	68	[4]
2-Amino-1,3-benzothiazole	2-Iodo-1-(thiophen-2-yl)ethan-1-one	None	Acetone	Stirring at RT	-	70	[4]
2-Amino-1,3-benzothiazole	2-Iodo-1-(4-bromophenyl)ethan-1-one	None	Acetone	Stirring at RT	-	51	[4]
2-Amino-1,3-benzothiazole	2-(2-iodoacetyl)-9H-carbazole	None	Acetone	Stirring at RT	-	50	[4]

2-	1,4-							
Aminobenzoazole	Bis(bromomethyl)benzene	Al2O3-KNO3	Acetonitrile	Stirring at RT	1-7 h	-	[5]	
<hr/>								
Substituted								
Acetophenone	Thiourea/Iodine	NaHSO4-SiO2	Dry Media	Microwave	10-15 min	High	[6]	
<hr/>								
2-Hydroxy-5-methylacetophenone	Thiourea/Iodine	-	Rectified Spirit	Microwave (110W)	6-8 min	90	[7]	
<hr/>								
Ketone	Thiourea/Iodine	-	DMF	Microwave	5-6 min	-	[8]	
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Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Sodium Hydride and an Alkyl Halide

This protocol describes a standard method for the N-alkylation of a substituted 2-aminothiazole derivative.

Materials:

- Substituted 2-aminothiazole (1.0 eq)
- Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
- Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 eq)
- Anhydrous Tetrahydrofuran (THF)
- Round-bottom flask with a magnetic stir bar

- Septum and nitrogen inlet
- Syringes for liquid transfer
- Ice bath
- Thin Layer Chromatography (TLC) plates
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- To a flame-dried round-bottom flask under a nitrogen atmosphere, add the substituted 2-aminothiazole (1.0 eq).
- Add anhydrous THF to dissolve the starting material.
- Cool the solution to 0 °C using an ice bath.
- Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with care in an inert atmosphere. Hydrogen gas is evolved during this step.
- Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
- Cool the reaction mixture back to 0 °C.
- Slowly add the alkyl halide (1.1 eq) dropwise via syringe.

- Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
- Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
- Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Protocol 2: Microwave-Assisted Synthesis of N-Alkylated Thiazoles

This protocol provides a rapid and efficient method for the synthesis of N-alkylated thiazoles using microwave irradiation. This specific example details the synthesis of 2-amino-4-aryl-thiazoles.[\[7\]](#)

Materials:

- Substituted acetophenone (0.01 mol)
- Thiourea (0.01 mol)
- Iodine (0.01 mol)
- Rectified spirit (10 mL)
- Microwave reactor equipped with a magnetic stirrer and temperature and pressure sensors
- Microwave process vial with a snap-on cap
- Ammonium hydroxide (NH4OH) solution
- Filtration apparatus

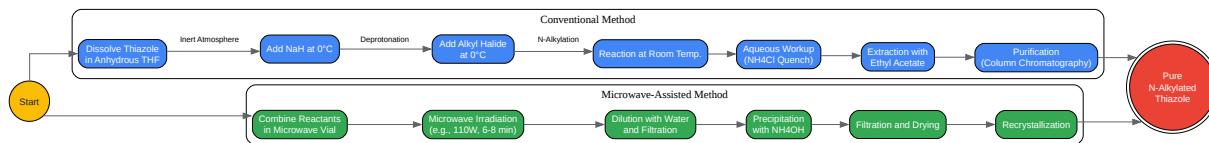
- Ethanol for recrystallization

Procedure:

- In a microwave process vial, combine the substituted acetophenone (0.01 mol), thiourea (0.01 mol), and iodine (0.01 mol).
- Add 10 mL of rectified spirit to the vial.
- Seal the vial and place it in the microwave reactor.
- Irradiate the reaction mixture at a power of 110 W for 6-8 minutes, with intermittent cooling every 30 seconds if necessary to control the temperature and pressure. The reaction progress can be monitored by TLC.^[7]
- After the reaction is complete, cool the vial to room temperature.
- Dilute the reaction mixture with water and boil.
- Filter the hot solution.
- To the filtrate, add ammonium hydroxide solution to adjust the pH to 10.^[7]
- The product will precipitate out of the solution.
- Collect the solid product by filtration, wash with water, and dry.
- Recrystallize the crude product from ethanol to obtain the pure 2-amino-4-aryl-thiazole.

Mandatory Visualization

Experimental Workflow for N-Alkylation of Thiazoles



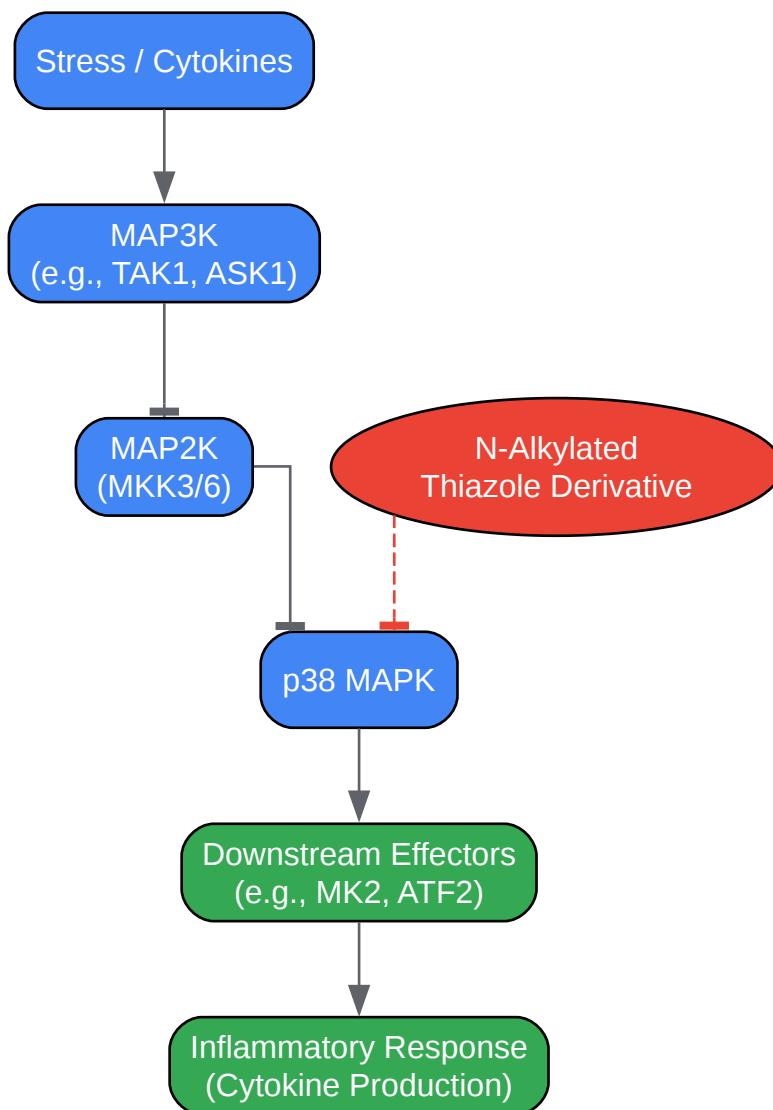
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Caption: Experimental workflows for conventional and microwave-assisted N-alkylation of thiazoles.

Signaling Pathways Modulated by N-Alkylated Thiazoles

p38 MAPK Signaling Pathway

N-alkylated thiazole derivatives have been shown to inhibit the p38 MAPK signaling pathway, which is involved in inflammatory responses.

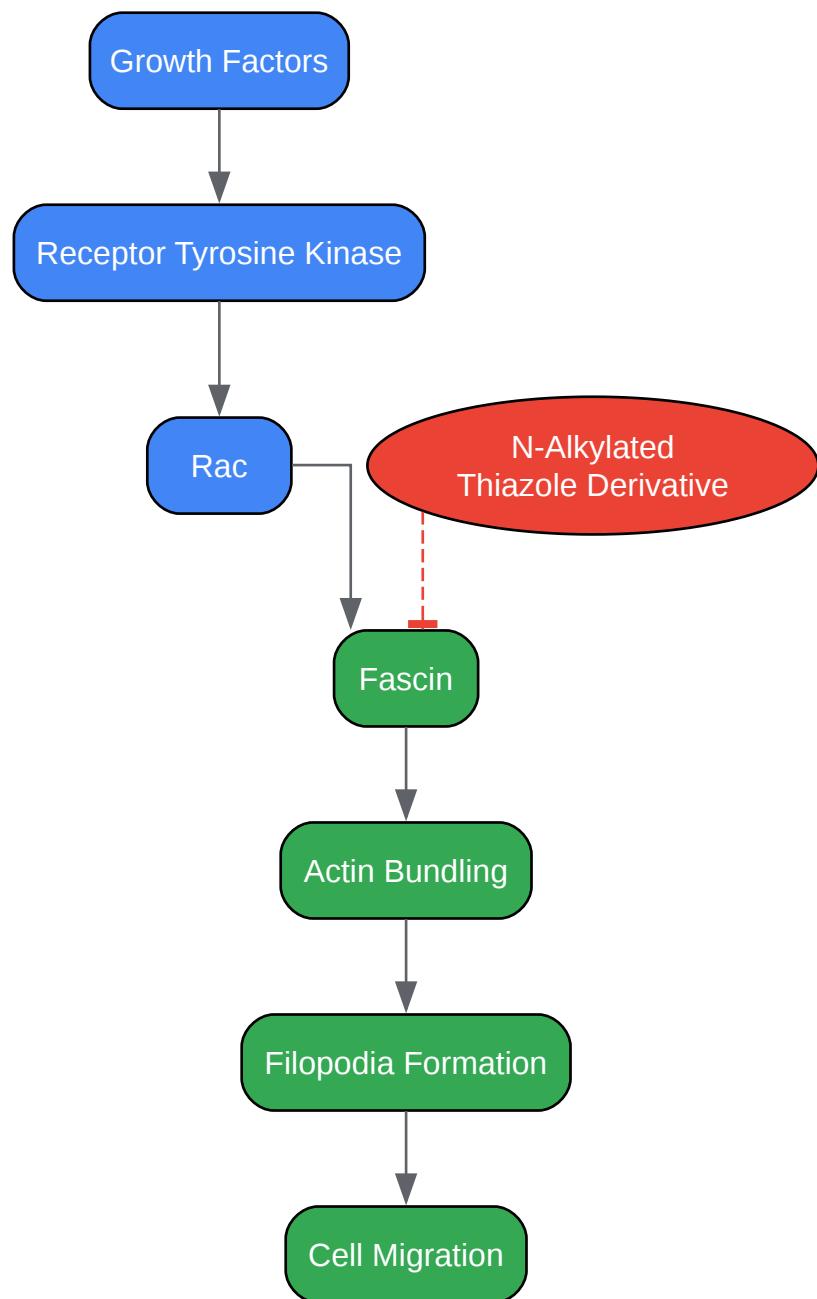


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Caption: Inhibition of the p38 MAPK signaling pathway by N-alkylated thiazole derivatives.

Fascin-Dependent Cell Migration Pathway

Certain N-alkylated thiazoles inhibit cancer cell migration by potentially targeting Fascin, an actin-bundling protein regulated by the Rac signaling pathway.[9][10]



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Caption: Putative inhibition of the Fascin-dependent cell migration pathway by N-alkylated thiazoles.

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